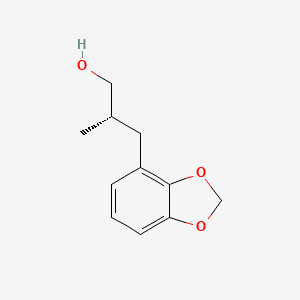
(2S)-3-(1,3-Benzodioxol-4-yl)-2-methylpropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-3-(1,3-Benzodioxol-4-yl)-2-methylpropan-1-ol, also known as safrole alcohol, is a natural organic compound that is commonly found in various plants, such as sassafras, nutmeg, and cinnamon. It has been used for centuries as a flavoring agent in food and beverages, as well as in traditional medicine for its analgesic and anti-inflammatory properties. In recent years, safrole alcohol has gained attention in the scientific community for its potential therapeutic applications, particularly in the field of cancer research.
Mecanismo De Acción
The exact mechanism of action of (2S)-3-(1,3-Benzodioxol-4-yl)-2-methylpropan-1-ol alcohol is still not fully understood. However, it is believed to exert its anticancer effects through several pathways, including the inhibition of cell cycle progression, the induction of apoptosis, and the modulation of various signaling pathways involved in cancer development and progression.
Biochemical and Physiological Effects:
Safrole alcohol has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in cancer development, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). It has also been shown to modulate the expression of various genes involved in cancer development and progression, such as p53, Bcl-2, and NF-κB.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (2S)-3-(1,3-Benzodioxol-4-yl)-2-methylpropan-1-ol alcohol in lab experiments is its relatively low toxicity compared to other anticancer agents. It has also been shown to have minimal side effects in animal studies. However, one of the limitations of using (2S)-3-(1,3-Benzodioxol-4-yl)-2-methylpropan-1-ol alcohol is its low solubility in water, which may limit its bioavailability and efficacy in vivo.
Direcciones Futuras
There are several future directions for research on (2S)-3-(1,3-Benzodioxol-4-yl)-2-methylpropan-1-ol alcohol. One area of interest is the development of more efficient synthesis methods to increase the yield and purity of (2S)-3-(1,3-Benzodioxol-4-yl)-2-methylpropan-1-ol alcohol. Another area of interest is the investigation of the synergistic effects of (2S)-3-(1,3-Benzodioxol-4-yl)-2-methylpropan-1-ol alcohol with other anticancer agents, such as chemotherapy drugs and natural compounds. Additionally, further studies are needed to elucidate the exact mechanism of action of (2S)-3-(1,3-Benzodioxol-4-yl)-2-methylpropan-1-ol alcohol and its potential therapeutic applications in other diseases beyond cancer.
Métodos De Síntesis
Safrole alcohol can be synthesized through several methods, including the reduction of (2S)-3-(1,3-Benzodioxol-4-yl)-2-methylpropan-1-ol with sodium borohydride or lithium aluminum hydride, or the oxidation of iso(2S)-3-(1,3-Benzodioxol-4-yl)-2-methylpropan-1-ol with potassium permanganate. However, the most commonly used method is the reduction of (2S)-3-(1,3-Benzodioxol-4-yl)-2-methylpropan-1-ol with sodium borohydride in the presence of a palladium catalyst.
Aplicaciones Científicas De Investigación
Safrole alcohol has been extensively studied for its potential anticancer properties. In vitro studies have shown that (2S)-3-(1,3-Benzodioxol-4-yl)-2-methylpropan-1-ol alcohol can inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and liver cancer. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, (2S)-3-(1,3-Benzodioxol-4-yl)-2-methylpropan-1-ol alcohol has been found to have anti-inflammatory and antioxidant properties, which may contribute to its anticancer effects.
Propiedades
IUPAC Name |
(2S)-3-(1,3-benzodioxol-4-yl)-2-methylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-8(6-12)5-9-3-2-4-10-11(9)14-7-13-10/h2-4,8,12H,5-7H2,1H3/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCLAXVPHQOYPRB-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C2C(=CC=C1)OCO2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=C2C(=CC=C1)OCO2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-3-(1,3-Benzodioxol-4-yl)-2-methylpropan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

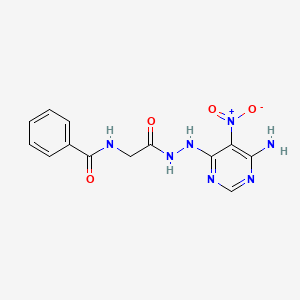
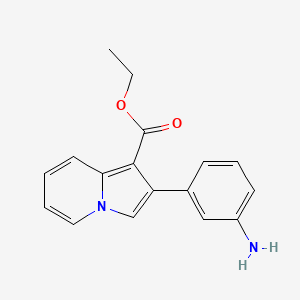
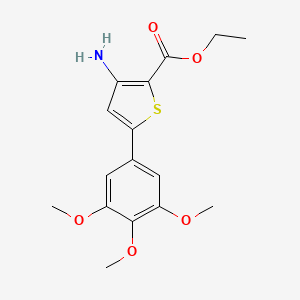
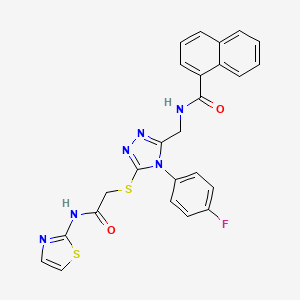
![(E)-4-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-1,1,1-trifluoro-3-buten-2-one](/img/structure/B2745952.png)
![1-benzyl-3-(4-ethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
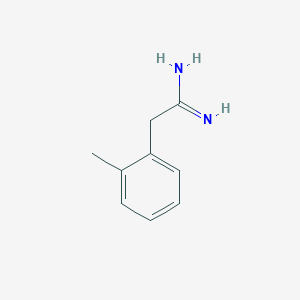
![1-(4-methoxyphenethyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2745956.png)
![3-[4-(2-Chloropyridine-3-amido)phenyl]propanoic acid](/img/structure/B2745958.png)
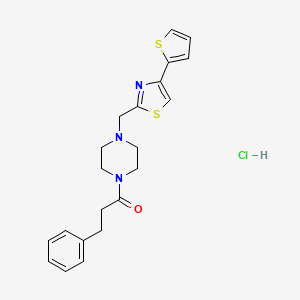
![4-bromo-1-{[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B2745960.png)
![4-(diethylsulfamoyl)-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2745962.png)
![N-(3-methoxyphenyl)-2-((4-(3-methoxyphenyl)-3H-benzo[b][1,4]diazepin-2-yl)thio)acetamide](/img/structure/B2745964.png)
![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-4-methoxybenzamide](/img/structure/B2745965.png)